molecular formula C15H18N4O2 B5534889 1-{2-[[(5-cyclopropylisoxazol-3-yl)methyl](methyl)amino]-4-methylpyrimidin-5-yl}ethanone

1-{2-[[(5-cyclopropylisoxazol-3-yl)methyl](methyl)amino]-4-methylpyrimidin-5-yl}ethanone

Cat. No. B5534889
M. Wt: 286.33 g/mol
InChI Key: RYQHQYRIURBWHO-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules that are often explored for their potential in various applications due to unique structural features. Compounds with isoxazole and pyrimidinyl moieties are frequently studied in medicinal chemistry and materials science for their diverse biological activities and functional properties.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from readily available substrates. For example, derivatives of pyrazolo[3,4-b]pyridin and pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine have been synthesized through reactions involving diazotization, coupling with active -CH2- containing compounds, and cyclization reactions (Attaby et al., 2006). Such methodologies might be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds in this class can be elucidated using spectroscopic techniques such as NMR, IR, and mass spectrometry, alongside X-ray crystallography for solid-state structure determination. For instance, the structure of related compounds has been confirmed through these methods, providing insights into their molecular conformations and stereochemistry (Govindhan et al., 2017).

Chemical Reactions and Properties

Isoxazole and pyrimidinyl derivatives engage in a variety of chemical reactions, reflecting their rich chemistry. These can include nucleophilic substitution reactions, cycloadditions, and rearrangements, offering pathways to further functionalize the molecule for specific applications. The reactivity is often dictated by the electronic nature of the substituents and the inherent reactivity of the isoxazole and pyrimidinyl rings.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystallinity, can be influenced by the molecular structure. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide valuable data on thermal stability and phase transitions (Govindhan et al., 2017).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are crucial for understanding the compound's behavior in chemical reactions and potential applications. The presence of functional groups such as the isoxazole ring and the pyrimidinyl moiety significantly influences these properties, dictating the compound's reactivity and interactions with other molecules.

properties

IUPAC Name

1-[2-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl-methylamino]-4-methylpyrimidin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-9-13(10(2)20)7-16-15(17-9)19(3)8-12-6-14(21-18-12)11-4-5-11/h6-7,11H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYQHQYRIURBWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)C)N(C)CC2=NOC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[[(5-Cyclopropylisoxazol-3-yl)methyl](methyl)amino]-4-methylpyrimidin-5-yl}ethanone

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